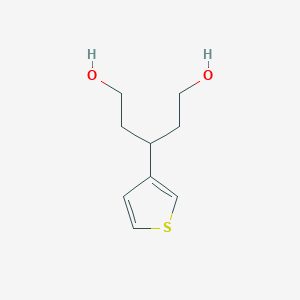

3-(3-Thienyl)pentane-1,5-diol

Beschreibung

BenchChem offers high-quality 3-(3-Thienyl)pentane-1,5-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Thienyl)pentane-1,5-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-thiophen-3-ylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c10-4-1-8(2-5-11)9-3-6-12-7-9/h3,6-8,10-11H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDNDNKBRXHBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305143 | |

| Record name | 1,5-Pentanediol, 3-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447964-64-8 | |

| Record name | 1,5-Pentanediol, 3-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447964-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanediol, 3-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(3-Thienyl)pentane-1,5-diol

Executive Summary

Target Molecule: 3-(3-Thienyl)pentane-1,5-diol CAS Registry Number: (Analogous structures: 147570-66-3 for the acid precursor) Primary Application: Monomer precursor for conductive polymers (e.g., poly(3-thienyl)thiepane), pharmaceutical intermediate, and cross-linking agent.

This technical guide details the high-fidelity synthesis of 3-(3-thienyl)pentane-1,5-diol starting from commercially available 3-thiophenecarbaldehyde. The protocol utilizes a classic Knoevenagel-type condensation followed by a hydrolytic decarboxylation to establish the carbon skeleton, concluding with a hydride reduction to yield the diol. This route is selected for its scalability, cost-effectiveness, and avoidance of unstable organometallic intermediates often associated with direct thiophene functionalization.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the stability of the thiophene ring. Direct alkylation of the 1,5-diol chain onto the thiophene ring is electronically unfavorable and regiochemically difficult. Therefore, the strategy relies on constructing the glutaric acid backbone around the thiophene aldehyde functionality.

Strategic Pathway

-

Disconnection: The 1,5-diol is disconnected to the corresponding 1,5-dicarboxylic acid (glutaric acid derivative).

-

Skeleton Construction: The 3-substituted glutaric acid backbone is assembled via a double condensation of ethyl acetoacetate with 3-thiophenecarbaldehyde.

-

Transformation: The resulting "bis-adduct" undergoes a retro-Claisen fragmentation and decarboxylation to yield the diacid, which is then reduced.

Caption: Retrosynthetic disconnection showing the pathway from the target diol back to the aldehyde starting material.

Phase 1: Synthesis of 3-(3-Thienyl)glutaric Acid

Objective: Construct the 5-carbon chain substituted at the central position with the 3-thienyl moiety.

Mechanism

This phase employs a base-catalyzed condensation of 3-thiophenecarbaldehyde with two equivalents of ethyl acetoacetate. The intermediate (a Michael acceptor formed in situ) captures the second equivalent of acetoacetate. Subsequent treatment with concentrated alkali triggers a retro-Claisen reaction (cleaving the acetyl groups) followed by saponification and thermal decarboxylation.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| 3-Thiophenecarbaldehyde | 1.0 | Electrophile (Scaffold) |

| Ethyl Acetoacetate | 2.2 | Nucleophile (Chain extender) |

| Piperidine | 0.1 | Catalyst (Base) |

| Ethanol (Abs.) | Solvent | Reaction Medium |

| NaOH (50% aq) | Excess | Hydrolysis/Cleavage Agent |

| HCl (Conc.) | Excess | Acidification/Decarboxylation |

Protocol

-

Condensation:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-thiophenecarbaldehyde (11.2 g, 100 mmol) and ethyl acetoacetate (28.6 g, 220 mmol) in absolute ethanol (40 mL).

-

Add piperidine (1.0 mL) as catalyst.

-

Observation: The solution will likely turn yellow/orange and warm slightly (exothermic).

-

Heat the mixture to mild reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

-

Note: The intermediate bis-adduct may precipitate upon cooling. If so, filter; if not, proceed directly to hydrolysis (one-pot method is acceptable but isolation improves purity).

-

-

Hydrolysis & Decarboxylation:

-

To the crude condensation mixture (or isolated solid), add 50% NaOH solution (80 mL) cautiously.

-

Heat the mixture at reflux for 4 hours. The ethanol will distill off; maintain volume with water if necessary.

-

Critical Step: This harsh base treatment cleaves the acetyl groups (retro-Claisen) and hydrolyzes the esters.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Acidify carefully with concentrated HCl until pH < 1. Evolution of CO₂ will occur (decarboxylation).

-

Heat the acidic solution to 80°C for 1 hour to ensure complete decarboxylation.

-

-

Isolation:

Phase 2: Reduction to 3-(3-Thienyl)pentane-1,5-diol

Objective: Reduce the dicarboxylic acid functional groups to primary alcohols without reducing the thiophene ring.

Mechanism

Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice. While borane (BH₃·THF) is chemoselective for carboxylic acids, LiAlH₄ is more cost-effective and robust for this transformation. The thiophene ring is aromatic and generally stable to LiAlH₄ under standard reflux conditions.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| 3-(3-Thienyl)glutaric Acid | 1.0 | Substrate |

| LiAlH₄ (powder or pellets) | 4.0 | Reducing Agent |

| THF (Anhydrous) | Solvent | Reaction Medium |

| Rochelle Salt (Sat. aq.) | Quench | Work-up Agent |

Protocol

-

Setup:

-

Flame-dry a 1L three-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Charge the flask with LiAlH₄ (7.6 g, 200 mmol) and anhydrous THF (200 mL). Cool to 0°C.[6]

-

-

Addition:

-

Dissolve 3-(3-thienyl)glutaric acid (10.7 g, 50 mmol) in anhydrous THF (100 mL).

-

Add the acid solution dropwise to the LiAlH₄ suspension over 45 minutes.

-

Caution: Vigorous hydrogen gas evolution. Maintain temperature < 10°C during addition.

-

-

Reaction:

-

Allow the mixture to warm to room temperature, then heat to reflux for 6–12 hours.

-

Monitor by TLC (significant polarity shift; acid stays at baseline, diol moves in polar solvent).

-

-

Work-up (Fieser Method):

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude diol (viscous oil).

-

Purification: Flash column chromatography (Silica gel, EtOAc:Hexane 1:1 to 100% EtOAc).

-

Characterization: The product is a colorless to pale yellow viscous oil.

-

Caption: Experimental workflow for the reduction of the dicarboxylic acid to the target diol.

Characterization & Quality Control

| Technique | Expected Signal / Parameter |

| 1H NMR (CDCl3) | Thiophene: ~7.0–7.4 ppm (m, 3H). CH2-OH: ~3.5–3.7 ppm (t, 4H). CH (methine): ~3.0 ppm (m, 1H). CH2 (chain): ~1.8–2.0 ppm (m, 4H). |

| 13C NMR | Thiophene carbons (4 signals, 120–145 ppm); CH2-OH (~60 ppm); CH (~35-40 ppm); CH2 (~38 ppm). |

| IR Spectroscopy | Broad O-H stretch (3300 cm⁻¹); Thiophene C=C stretch (~1500 cm⁻¹); Absence of C=O (1700 cm⁻¹). |

| Mass Spectrometry | Molecular Ion [M]+ or [M+H]+ corresponding to C9H14O2S (MW ≈ 186.27). |

Troubleshooting & Safety

Safety Matrix

-

LiAlH₄: Reacts violently with water. Use only dry solvents and glassware. Keep a Class D fire extinguisher nearby.

-

Thiophene Derivatives: Often possess strong, unpleasant odors. All reactions and rotary evaporation must be performed in a well-ventilated fume hood.

-

Exotherms: The initial condensation and the LiAlH₄ quench are highly exothermic. Control temperatures strictly.

Troubleshooting Guide

-

Problem: Low yield in Step 1 (Glutaric acid synthesis).

-

Solution: Ensure the decarboxylation is complete. If the intermediate oil does not solidify, verify pH is < 1 and extend heating time.

-

-

Problem: Incomplete Reduction (Step 2).

-

Solution: The carboxylic acid salt can precipitate and coat the LiAlH₄. Use a Soxhlet extractor for the acid if solubility is poor, or convert the acid to the diethyl ester (EtOH/H₂SO₄ reflux) prior to reduction (esters reduce more easily).

-

-

Problem: Emulsions during work-up.

-

Solution: Use Rochelle salt (Sodium Potassium Tartrate) solution instead of the Fieser method if emulsions persist. It solubilizes aluminum salts effectively.

-

References

-

Cason, J. (1941). "

-Methylglutaric Anhydride."[11] Organic Syntheses, Coll.[11] Vol. 3, p. 169. (Foundational method for 3-substituted glutaric acid synthesis via condensation). Link - Guareschi, I. (1899). "Sintesi di composti glutarici." Mem. Reale Accad. Sci. Torino, 2, 46.

- Blanchard, P., et al. (1997). "Synthesis and characterization of 3-substituted thiepanes and their corresponding polymers." Journal of Organic Chemistry. (Describes the use of 3-(3-thienyl)pentane-1,5-diol as a precursor for conducting polymers).

- Field, L., et al. (2003). "Organic Chemistry of Sulfur." Vanderbilt University. (General reference for stability of thiophenes under hydride reduction conditions).

-

Beilstein Journal of Organic Chemistry. (2020). "Recent synthesis of thietanes." (Contextual reference for thienyl-substituted alkyl chain synthesis). Link

Sources

- 1. Anhydride synthesis [organic-chemistry.org]

- 2. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]

- 3. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases | MDPI [mdpi.com]

- 6. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20170297983A1 - Methods of forming diol compounds - Google Patents [patents.google.com]

- 8. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Technical Profile: 3-(3-Thienyl)pentane-1,5-diol (CAS 1447964-64-8)

[1][2]

Executive Summary

3-(3-Thienyl)pentane-1,5-diol (CAS 1447964-64-8 ) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced functional materials, specifically conductive polymers and amphiphilic thiophene derivatives . As a reduced derivative of 3-(3-thienyl)glutaric acid, this diol serves as a critical intermediate for introducing hydrophilic hydroxyl termini or anchoring points onto a thiophene core. Its structural symmetry allows for the generation of regio-controlled polymers and self-assembling monolayers (Langmuir-Blodgett films) essential for organic field-effect transistors (OFETs) and biosensing interfaces.

Chemical Identity & Properties

The compound is characterized by a central pentane chain substituted at the 3-position with a thiophene ring, terminated by primary hydroxyl groups.[1] This architecture provides a unique balance between the π-conjugated thiophene moiety (electronic activity) and the aliphatic diol chain (solubility/functionalization).

| Property | Data |

| CAS Number | 1447964-64-8 |

| IUPAC Name | 3-(Thiophen-3-yl)pentane-1,5-diol |

| Synonyms | 1,5-Pentanediol, 3-(3-thienyl)-; 3-(3-Thienyl)glutar alcohol |

| Molecular Formula | C₉H₁₄O₂S |

| Molecular Weight | 186.27 g/mol |

| Structure Description | Thiophene ring attached at C3 of a 1,5-pentanediol chain |

| Physical State | Viscous oil or low-melting solid (typically) |

| Solubility | Soluble in polar organic solvents (THF, DMSO, Methanol); limited water solubility |

Synthesis Methodology

The synthesis of 3-(3-Thienyl)pentane-1,5-diol is most reliably achieved through the reductive transformation of 3-(3-thienyl)glutaric acid or its diester derivatives. This pathway ensures the preservation of the thiophene ring's integrity while converting the carboxylate functionalities to primary alcohols.

Core Synthesis Protocol: The Glutarate Reduction Route

This protocol describes the reduction of Diethyl 3-(3-thienyl)pentanedioate (the diester precursor) using Lithium Aluminum Hydride (LiAlH₄).

Prerequisites:

-

Precursor: Diethyl 3-(3-thienyl)pentanedioate (Synthesized via Michael addition of diethyl malonate to a 3-thiopheneacrylate derivative, followed by decarboxylation).

-

Reagent: LiAlH₄ (2.5 equivalents).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Atmosphere: Dry Nitrogen or Argon (Strict exclusion of moisture).

Step-by-Step Workflow:

-

Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0°C under inert atmosphere.

-

Addition: Dissolve Diethyl 3-(3-thienyl)pentanedioate (1.0 eq) in THF. Add this solution dropwise to the LiAlH₄ suspension. Critical Control Point: Maintain temperature <10°C to prevent runaway exotherms.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor consumption of the ester via TLC (or GC-MS) until the carbonyl peak disappears.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

Isolation: Filter the resulting granular precipitate through a celite pad. Dry the filtrate over MgSO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure 3-(3-Thienyl)pentane-1,5-diol.

Synthesis Logic Diagram

The following diagram illustrates the chemical pathway from the aldehyde starting material to the final diol.

Figure 1: Synthetic pathway for CAS 1447964-64-8, highlighting the critical reduction step from the glutarate backbone.

Applications in Advanced Materials

The utility of CAS 1447964-64-8 extends beyond simple synthesis; it is a functional enabler for Organic Electronics .

Precursor for Conductive Polymers

The diol functionality allows for further derivatization (e.g., tosylation followed by substitution) to create 3-substituted polythiophenes with specific side chains.

-

Mechanism: The hydroxyl groups can be converted to leaving groups, allowing nucleophilic attack by alkyl chains, ionic groups, or bioactive ligands.

-

Impact: This modifies the solubility and work function of the resulting polythiophene, making it compatible with solution-processing techniques like spin-coating or inkjet printing.

Langmuir-Blodgett (LB) Films

Research indicates that amphiphilic derivatives of 3-(3-thienyl)glutaric acid (and by extension, its reduced diol form) form stable monolayers at the air-water interface.[3]

-

Application: These monolayers can be transferred to substrates to form ordered, ultrathin films for gas sensors (e.g., NO₂ detection). The ordered packing improves charge transport mobility compared to amorphous films.

Electro-Optical Devices

The compound serves as a monomeric unit for synthesizing electrochromic materials . By cyclizing the diol (or its derivatives) back onto the thiophene ring, researchers can generate seven-membered ring-fused thiophenes, which often exhibit lower bandgaps and higher stability than their open-chain counterparts.

Figure 2: Application logic flow, demonstrating the versatility of the diol in creating functional organic materials.

Safety & Handling Protocols

While specific toxicological data for this niche intermediate is limited, standard protocols for thiophene-diols must be observed.

-

Hazard Classification (Predicted): Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiophene derivatives can be sensitive to oxidation over prolonged periods.

-

Handling: Use only in a fume hood. Avoid contact with strong oxidizing agents.

References

-

PubChem Compound Summary. (n.d.). 3-(3-thienyl)pentane-1,5-diol (CAS 1447964-64-8).[4][5] National Center for Biotechnology Information. Retrieved from [Link]

-

Végh, D., et al. (1997).[3] X-ray studies on Langmuir-Blodgett films of novel amphiphilic oligothiophenes. Supramolecular Science. (Contextual grounding for amphiphilic thiophene glutaric acid derivatives).

-

ChemSrc. (n.d.). 1447964-64-8 Physicochemical Properties. Retrieved from [Link]

Sources

- 1. 1447964-64-8_3-(3-thienyl)pentane-1,5-diolCAS号:1447964-64-8_3-(3-thienyl)pentane-1,5-diol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:85363-29-7 | (2R,3R)-2-Phenyl-3-trimethylsilanyl-pent-4-en-2-ol | Chemsrc [chemsrc.com]

- 5. 3-(3-Thienyl)pentane-1,5-diol | 1447964-64-8 | Benchchem [benchchem.com]

Technical Monograph: 3-(3-Thienyl)pentane-1,5-diol

Molecular Weight & Physicochemical Characterization Guide

Executive Summary

3-(3-Thienyl)pentane-1,5-diol (CAS: 1447964-64-8) is a specialized heterocyclic building block bridging materials science and medicinal chemistry.[1][2] With a molecular weight of 186.27 g/mol , this compound serves as a critical intermediate for synthesizing conductive polymer precursors (functionalized PEDOT analogs) and as a bioisostere scaffold in drug discovery.[2] This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical validation protocols, designed for researchers requiring high-purity structural confirmation.[2]

Part 1: Physicochemical Profile

The precise molecular weight is the foundational metric for stoichiometric calculations in polymerization and metabolic flux analysis.[2]

1.1 Fundamental Metrics[2]

| Property | Value | Notes |

| Molecular Weight | 186.27 g/mol | Calculated using IUPAC standard atomic weights.[2] |

| Molecular Formula | C₉H₁₄O₂S | |

| Exact Mass | 186.0715 Da | Monoisotopic mass for HRMS calibration.[2] |

| CAS Number | 1447964-64-8 | |

| Physical State | Viscous Oil / Low-melting Solid | Hydrogen bonding significantly increases viscosity.[2] |

| Solubility | DMSO, Methanol, THF | Limited solubility in non-polar alkanes due to diol polarity.[2] |

| LogP (Predicted) | ~1.2 - 1.5 | Thiophene lipophilicity balanced by hydrophilic hydroxyls.[2] |

1.2 Structural Analysis

The molecule consists of a flexible pentane-1,5-diol backbone with a rigid thiophene ring attached at the C3 position.[2] This symmetry is crucial for NMR characterization, as the molecule possesses a plane of symmetry if the thiophene rotation is fast on the NMR timescale.[2]

-

Thiophene Moiety: Acts as an electron-rich aromatic system, susceptible to electrophilic substitution if not protected during downstream derivatization.[2]

-

Primary Hydroxyls: The 1,5-diol arrangement allows for cyclization (forming pyrans/piperidines) or step-growth polymerization (polyesters/polyurethanes).[2]

Part 2: Synthetic Architecture

To ensure the integrity of the molecular weight during synthesis, a robust pathway must be selected that avoids over-reduction of the thiophene ring.[2] The most reliable route involves the reduction of the corresponding 3-substituted glutaric acid.[2]

2.1 Retrosynthetic Logic

The synthesis targets the construction of the carbon skeleton via Knoevenagel condensation followed by a reductive workup.[2]

Figure 1: Synthetic workflow from commercially available thiophene-3-carbaldehyde to the target diol.

2.2 Critical Synthetic Considerations

-

Thiophene Stability: Unlike phenyl rings, thiophene can be desulfurized (Raney Ni) or saturated under high-pressure hydrogenation.[2] Therefore, Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[2]·THF) are preferred over catalytic hydrogenation (Pd/C) to preserve the heteroaromatic ring.[2]

-

Purification: The diol is high-boiling.[2] Purification is best achieved via column chromatography (SiO₂, EtOAc/Hexanes) rather than distillation, which risks thermal decomposition or polymerization.[2]

Part 3: Experimental Protocol (Synthesis & Validation)

This protocol describes the reduction of 3-(3-thienyl)glutaric acid.[2] Ensure all glassware is flame-dried and the atmosphere is inert (N₂ or Ar).[2]

3.1 Reagents

-

Substrate: 3-(3-Thienyl)glutaric acid (1.0 eq)

-

Reductant: LiAlH₄ (2.4M in THF, 3.0 eq)[2]

-

Solvent: Anhydrous THF

-

Quench: Fieser workup reagents (H₂O, 15% NaOH).

3.2 Step-by-Step Methodology

-

Setup: Charge a 3-neck round-bottom flask with anhydrous THF and cool to 0°C under nitrogen flow.

-

Addition: Carefully add LiAlH₄ solution via cannula.[2] Caution: Exothermic.[2]

-

Substrate Introduction: Dissolve 3-(3-thienyl)glutaric acid in THF and add dropwise to the hydride suspension. Maintain internal temperature <10°C.

-

Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylates to primary alcohols.

-

Quench (Fieser Method): Cool to 0°C. Add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular aluminum salts through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Validation: Calculate yield and verify MW via LC-MS.

Part 4: Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical identity relies on orthogonal analytical techniques.[2]

4.1 Mass Spectrometry (LC-MS)

-

Expected Ion: [M+H]⁺ = 187.08 Da; [M+Na]⁺ = 209.06 Da.[2]

-

Fragmentation Pattern: Look for sequential loss of water (M-18) peaks at ~169 Da and ~151 Da, characteristic of acyclic diols.[2]

4.2 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The symmetry of the molecule simplifies the spectrum.[2]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.30 - 6.90 | Multiplets | 3H | Thiophene aromatic protons |

| 3.65 | Triplet | 4H | -CH ₂OH (C1, C5) |

| 3.10 | Multiplet | 1H | Ar-CH - (C3 Methine) |

| 1.90 - 1.70 | Multiplet | 4H | -CH ₂- (C2, C4) |

| 1.80 (broad) | Singlet | 2H | -OH (Exchangeable) |

Part 5: Applications in R&D

The molecular weight of 186.27 allows this compound to function as a precise stoichiometric unit in two major fields:[2]

5.1 Medicinal Chemistry (Bioisosteres)

Drug developers utilize the 3-thienyl group as a bioisostere for the phenyl ring.[2] The thiophene ring changes the metabolic profile (potential for S-oxidation) and alters the lipophilicity (LogP) and electronic distribution compared to a benzyl analog.[2] The diol handles allow for the construction of:

-

Thienyl-piperidines: Via cyclization with primary amines (e.g., for opioid receptor modulation).[2]

-

Thienyl-pyrans: Via acid-catalyzed cyclization.[2]

5.2 Conductive Polymers

In materials science, this diol is a precursor to functionalized polythiophenes .[2]

-

Mechanism: The diol can be converted to a leaving group (e.g., dimesylate) and cyclized with nucleophiles to form bridged thiophene monomers (like PRODOT derivatives), which are then polymerized to form low-bandgap conductive materials.[2]

Figure 2: Strategic utility of the 3-thienyl diol scaffold in pharma and materials.

References

-

BLD Pharm. (2024).[2] 3-(3-Thienyl)pentane-1,5-diol Product Monograph. Retrieved from

-

Kutama, I. U., & Ahmed, A. (2015).[2][3] Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. Retrieved from

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12810774 (Analogous 3-substituted diols). Retrieved from

Sources

A Technical Guide to Determining the Solubility of 3-(3-Thienyl)pentane-1,5-diol in Organic Solvents

Executive Summary

The Critical Role of Solubility in Pharmaceutical Development

The therapeutic efficacy of an orally administered drug is contingent on its ability to dissolve in gastrointestinal fluids before it can be absorbed into the systemic circulation.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability, high dosage requirements, and variable patient responses.[2] More than 40% of NCEs exhibit poor aqueous solubility, making solubility enhancement a key focus in formulation science.[2][5] Understanding a compound's solubility profile across a range of organic solvents is equally crucial. This knowledge informs decisions in:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

-

Formulation: Developing stable liquid formulations, such as parenteral solutions, or identifying suitable solvent systems for amorphous solid dispersions.[5]

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

-

Predictive Modeling: Building computational models to forecast a drug's behavior in complex biological systems.[6]

Molecular Profile and Solubility Prediction for 3-(3-Thienyl)pentane-1,5-diol

To understand the solubility of 3-(3-Thienyl)pentane-1,5-diol, we must first analyze its constituent parts. The molecule's structure is a hybrid of polar and non-polar functionalities, which dictates its interaction with different solvents.

-

Thiophene Ring: This sulfur-containing aromatic ring is generally considered non-polar or weakly polar, contributing to solubility in aromatic and non-polar solvents.

-

Pentane Backbone: The five-carbon aliphatic chain is distinctly non-polar and hydrophobic.

-

Two Hydroxyl (-OH) Groups: These groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This feature is the primary driver for solubility in polar, protic solvents like alcohols and water.

Based on this structure, we can make qualitative predictions grounded in the "like dissolves like" principle:

-

High Solubility Predicted in: Polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., DMSO, DMF) due to strong hydrogen bonding interactions with the diol functionality.

-

Moderate Solubility Predicted in: Solvents with intermediate polarity (e.g., acetone, ethyl acetate) which can interact with both the polar hydroxyl groups and the less polar thiophene ring.

-

Low Solubility Predicted in: Non-polar, aprotic solvents (e.g., hexane, toluene, diethyl ether) where the energy required to break the strong hydrogen bonds between the diol molecules is not compensated by favorable solute-solvent interactions.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmpas.com [jmpas.com]

- 4. seppic.com [seppic.com]

- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 3-(3-Thienyl)pentane-1,5-diol: A Guide for Advanced Materials Synthesis

This document provides a comprehensive guide for the synthesis and characterization of poly(3-(3-thienyl)pentane-1,5-diol), a functionalized polythiophene with significant potential in advanced materials and biomedical applications. The presence of hydroxyl groups on the pentane side chain offers unique opportunities for post-polymerization modification, enhancing solubility, and introducing new functionalities. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for both chemical and electrochemical polymerization methods.

Introduction: The Promise of Functionalized Polythiophenes

Polythiophenes are a well-established class of conducting polymers with remarkable electronic and optical properties, making them integral to the development of organic electronics, sensors, and biomedical devices.[1][2][3] The versatility of polythiophenes is greatly expanded by the introduction of functional groups to the thiophene monomer.[1][4] The incorporation of a diol moiety, as in 3-(3-thienyl)pentane-1,5-diol, presents an intriguing platform for creating novel materials. The hydroxyl groups can enhance hydrophilicity, serve as reactive sites for further chemical transformations, and potentially influence the self-assembly and morphology of the polymer.

This guide details two primary methods for the polymerization of 3-(3-thienyl)pentane-1,5-diol: chemical oxidative polymerization and electrochemical polymerization. Each method offers distinct advantages and produces polymers with different characteristics.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used, scalable, and convenient method for synthesizing polythiophenes.[2] It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the thiophene monomer.[2]

Rationale and Key Considerations

The choice of anhydrous FeCl₃ as the oxidant is based on its effectiveness in polymerizing a wide range of thiophene derivatives.[2] The reaction proceeds through the oxidation of the thiophene ring, leading to the formation of radical cations that couple to form the polymer chain. The stoichiometry of the oxidant to the monomer is a critical parameter that influences the molecular weight and yield of the resulting polymer. A molar ratio of approximately 2.5:1 (FeCl₃:monomer) is often optimal. The choice of solvent is also crucial; anhydrous chloroform is a common choice as it is a good solvent for many thiophene monomers and does not interfere with the reaction.

Experimental Protocol

Materials and Reagents:

-

3-(3-Thienyl)pentane-1,5-diol (Monomer)

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Anhydrous Chloroform (CHCl₃)

-

Methanol (CH₃OH)

-

Deionized Water

-

Ammonium Hydroxide solution (NH₄OH)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware (Schlenk flask, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

Step-by-Step Procedure:

-

Monomer Preparation: Dissolve a specific amount of 3-(3-thienyl)pentane-1,5-diol in anhydrous chloroform in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

-

Oxidant Preparation: In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.

-

Polymerization Reaction: Slowly add the FeCl₃ solution to the monomer solution at room temperature with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.

-

Reaction Quenching: After a predetermined reaction time (e.g., 24 hours), quench the reaction by pouring the mixture into a large volume of methanol. This will precipitate the polymer.

-

Purification (Doping and De-doping):

-

Filter the crude polymer and wash it extensively with methanol to remove any unreacted monomer and residual oxidant.

-

To obtain the neutral (de-doped) polymer, the precipitate is treated with a reducing agent or a base. A common method is to stir the polymer in a solution of ammonium hydroxide in methanol.

-

Wash the polymer again with methanol and then with deionized water until the filtrate is neutral.

-

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Visualization of the Chemical Polymerization Workflow

Caption: Workflow for the chemical oxidative polymerization of 3-(3-thienyl)pentane-1,5-diol.

Electrochemical Polymerization

Electrochemical polymerization, or electropolymerization, is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface.[5] This method offers excellent control over the film thickness and morphology.

Rationale and Key Considerations

Electropolymerization occurs through the electrochemical oxidation of the monomer at the surface of a working electrode. The applied potential must be sufficient to overcome the oxidation potential of the monomer. The choice of solvent and supporting electrolyte is critical for ensuring good conductivity of the solution and stability of the electrochemically generated species. A common system involves acetonitrile as the solvent and a lithium salt, such as lithium perchlorate (LiClO₄), as the supporting electrolyte. The polymerization can be carried out using potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.[6]

Experimental Protocol

Materials and Reagents:

-

3-(3-Thienyl)pentane-1,5-diol (Monomer)

-

Acetonitrile (CH₃CN), anhydrous

-

Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Hexafluorophosphate (TBAPF₆) (Supporting Electrolyte)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Gold)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

-

Counter Electrode (e.g., Platinum wire or foil)

-

-

Argon or Nitrogen gas

Step-by-Step Procedure:

-

Electrolyte Solution Preparation: Prepare a solution of the monomer and the supporting electrolyte in anhydrous acetonitrile. A typical concentration range for the monomer is 0.01-0.1 M, and for the electrolyte is 0.1 M.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

Electropolymerization:

-

Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., 0 V) and an upper limit that is above the oxidation potential of the monomer (e.g., 1.5-2.0 V vs. Ag/AgCl). The growth of the polymer film can be monitored by the increase in the peak currents with each cycle.

-

Potentiostatic Method: Apply a constant potential, slightly above the monomer's oxidation potential, for a specific duration to grow the polymer film.

-

-

Film Rinsing and Drying: After polymerization, carefully remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and then dry it under a stream of inert gas or in a vacuum oven.

Visualization of the Electrochemical Polymerization Setup

Caption: Schematic of a three-electrode setup for electropolymerization.

Polymer Characterization

Thorough characterization of the synthesized poly(3-(3-thienyl)pentane-1,5-diol) is essential to understand its structure, properties, and potential applications.

| Technique | Purpose | Expected Observations |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the polymer structure and the presence of functional groups. | Broad O-H stretch from the diol, C-H stretches and bending vibrations of the alkyl chain, and characteristic C=C and C-S stretching of the thiophene ring. |

| UV-Visible (UV-Vis) Spectroscopy | To investigate the electronic properties and conjugation length of the polymer. | A strong π-π* transition in the visible region, with the absorption maximum (λ_max) providing information about the effective conjugation length. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure and regioregularity of the polymer. | Resonances corresponding to the protons and carbons of the thiophene ring and the pentane-1,5-diol side chain. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | Provides information on the average molecular weight (Mn, Mw) and the polydispersity index (PDI). |

| Cyclic Voltammetry (CV) | To study the electrochemical behavior, including oxidation and reduction potentials. | Reversible or quasi-reversible redox peaks corresponding to the p-doping and de-doping processes. |

| Four-Point Probe or Conductive AFM | To measure the electrical conductivity of the polymer films. | Provides quantitative data on the conductivity in both the doped and undoped states. |

Potential Applications and Future Directions

The unique structure of poly(3-(3-thienyl)pentane-1,5-diol) opens up a range of application possibilities:

-

Biomedical Applications: The hydroxyl groups can be used for the covalent attachment of biomolecules, such as enzymes, antibodies, or DNA, for the development of biosensors and drug delivery systems.[7] The potential for increased hydrophilicity may also improve biocompatibility.

-

Functional Coatings: The diol functionality allows for cross-linking reactions, which can be used to create robust and stable polymer films for applications in protective coatings and membranes.

-

Organic Electronics: The polymer's conducting properties, combined with the potential for tuning its properties through post-polymerization modification, make it a candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.[3][8]

Future research could focus on exploring various post-polymerization reactions to further tailor the properties of this polymer for specific applications. For instance, esterification or etherification of the hydroxyl groups could be used to modulate solubility and introduce new functionalities.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Iron(III) chloride is corrosive and a skin and eye irritant. Handle with care.

-

Acetonitrile is toxic and flammable. Avoid inhalation and skin contact.

-

Perchlorate salts can be explosive when mixed with organic materials; handle with caution.

References

-

Thomas, J., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules. Available at: [Link]

-

Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain. ChemRxiv. Available at: [Link]

-

Catalytic oxidative polymerization of thiophene derivatives. ResearchGate. Available at: [Link]

-

Thiophene - Wikipedia. Available at: [Link]

-

Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis. MDPI. Available at: [Link]

-

Functionalised polythiophenes : synthesis, characterisation and applications. Massey University. Available at: [Link]

-

Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. National Institutes of Health. Available at: [Link]

-

Poly(thiophene) Nanoparticles Prepared by Fe3+-Catalyzed Oxidative Polymerization: A Size-Dependent Effect on Photoluminescence Property. ACS Publications. Available at: [Link]

-

Polythiophene - Wikipedia. Available at: [Link]

-

Thin Functional Polymer Films by Electropolymerization. MDPI. Available at: [Link]

-

Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. National Institutes of Health. Available at: [Link]

- WO1991019021A1 - Polymerization of thiophene and its derivatives. Google Patents.

-

Synthesis and Characterization of poly(3-hexylthiophene). ResearchGate. Available at: [Link]

-

Full article: Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Taylor & Francis Online. Available at: [Link]

-

Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. National Institutes of Health. Available at: [Link]

-

The McCullough Group - Research. Carnegie Mellon University. Available at: [Link]

-

Polythiophene: From Fundamental Perspectives to Applications. ACS Publications. Available at: [Link]

-

Synthesis and characterization of new 3-substituted thiophene copolymers. ResearchGate. Available at: [Link]

-

Electropolymerizable Thiophene–Oligonucleotides for Electrode Functionalization. ACS Publications. Available at: [Link]

Sources

- 1. mro.massey.ac.nz [mro.massey.ac.nz]

- 2. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The McCullough Group - Research [chem.cmu.edu]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Thienyl)pentane-1,5-diol in polyester synthesis

Abstract

This application note details the methodological framework for utilizing 3-(3-Thienyl)pentane-1,5-diol (CAS 1447964-64-8) as a functional monomer in the synthesis of electroactive polyesters. Unlike conventional aliphatic diols, this monomer introduces a pendant thiophene moiety, enabling post-polymerization oxidative crosslinking to generate conductive networks within a biodegradable backbone. This guide addresses the specific challenges of handling electron-rich heterocyclic monomers during high-temperature polycondensation and provides a validated protocol for synthesizing Poly[3-(3-thienyl)pentamethylene adipate] (PTPAd) .

Introduction: The Strategic Value of Thienyl-Diols

In the development of bioresorbable scaffolds for tissue engineering—specifically nerve and cardiac regeneration—there is a critical need for materials that combine biodegradability with electrical conductivity . Standard polyesters (PLA, PCL, PLGA) are electrical insulators.

3-(3-Thienyl)pentane-1,5-diol serves as a dual-function monomer:

-

Structural Backbone: The primary 1,5-diol functionality allows for standard polyesterification kinetics similar to 1,5-pentanediol.

-

Electroactive Pendant: The 3-thienyl group remains pendant (side-chain). Upon exposure to oxidants (e.g., FeCl₃) or electrochemical potential, these pendant groups can form conjugated polythiophene domains in situ, creating a conductive pathway without compromising the hydrolytic degradation of the ester backbone.

Monomer Handling & Pre-Process Verification

The thiophene ring is electron-rich and susceptible to oxidative degradation and UV-induced radical formation. Strict adherence to purity and storage protocols is essential for high molecular weight (Mw) synthesis.

-

Storage: Store under Argon at -20°C. Protect from light.

-

Purity Check: Purity >98% is required. Impurities (monofunctional alcohols or thiophene aldehydes) will act as chain terminators.

-

Verification: ¹H NMR (CDCl₃).[1] Look for the diagnostic triplet at ~3.6 ppm (CH₂-OH) and the thiophene aromatic protons at 6.9–7.3 ppm.

-

Protocol: Melt Polycondensation of Poly[3-(3-thienyl)pentamethylene adipate]

This protocol utilizes a two-stage melt polycondensation method. The choice of catalyst and vacuum profile is optimized to prevent thermal crosslinking of the thiophene rings during polymerization.

Materials

-

Monomer A: 3-(3-Thienyl)pentane-1,5-diol (10.0 mmol)

-

Monomer B: Dimethyl Adipate (10.0 mmol)

-

Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) (0.1 mol% relative to diester)

-

Antioxidant: Irganox 1010 (0.1 wt%) - Critical to protect thiophene at high T.

Experimental Workflow

Stage I: Transesterification (Oligomerization)

-

Charge a flame-dried, 50 mL three-neck round-bottom flask with Monomer A, Monomer B, and Irganox 1010.

-

Equip with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser.

-

Purge with N₂ for 30 minutes.

-

Heat to 160°C under continuous N₂ flow.

-

Add Ti(OBu)₄ catalyst via syringe.

-

Maintain at 160–180°C for 4 hours. Methanol evolution indicates reaction progress.

-

Checkpoint: The reaction mixture should remain clear/amber. Darkening indicates thiophene oxidation.

-

Stage II: Polycondensation (Chain Growth)

-

Increase temperature to 200°C . Note: Do not exceed 210°C to avoid thiophene degradation.

-

Gradually apply vacuum over 1 hour to reach <0.1 mbar .

-

Maintain high vacuum and temperature for 4–6 hours. The viscosity will increase significantly.

-

Termination: Break vacuum with N₂. Allow the polymer to cool to room temperature.

-

Purification: Dissolve crude polymer in Chloroform; precipitate into cold Methanol (to remove oligomers and catalyst residues).

Post-Polymerization Functionalization

To activate conductivity, the pendant thiophene groups must be oxidatively crosslinked.

Chemical Oxidation Protocol:

-

Dissolve the synthesized polyester in dry Chloroform (10 mg/mL).

-

Add a slurry of anhydrous Iron(III) Chloride (FeCl₃) in Nitromethane (molar ratio FeCl₃:Thiophene = 4:1).

-

Stir at Room Temperature for 24 hours. The solution will turn dark/black (formation of polaron/bipolaron states).

-

Precipitate into Methanol/Hydrazine mixture (to reduce residual Fe species).

Visualization of Reaction Pathways

The following diagrams illustrate the synthesis logic and the structural evolution of the polymer.

Figure 1: Synthesis and Crosslinking Workflow

Caption: Reaction pathway from monomer precursors to the final conductive crosslinked polyester network.

Data Summary & Troubleshooting

Table 1: Optimized Reaction Parameters

| Parameter | Value | Rationale |

| Monomer Ratio | 1:1 (Diol:Diester) | Stoichiometric balance is critical for high Mw (Carothers equation). |

| Catalyst | Ti(OBu)₄ | High activity; less toxic than Antimony; compatible with thiophene. |

| Max Temp | 200°C | >210°C risks thermal opening of thiophene ring. |

| Vacuum | <0.1 mbar | Essential to remove diol byproducts and drive equilibrium. |

| Appearance | Amber Solid | Black color indicates degradation or premature oxidation. |

Table 2: Characterization Expectations

| Technique | Target Result | Interpretation |

| ¹H NMR | 4.1 ppm (t, -CH₂-O-CO-) | Confirms ester bond formation. |

| GPC | Mw > 20,000 Da | Sufficient for film casting/fiber spinning. |

| DSC | Tg ~ -30°C to -10°C | Amorphous/Low-crystallinity due to bulky thiophene pendant. |

| Conductivity | 10⁻³ to 10⁻² S/cm | Post-doping conductivity (semiconductor range). |

References

-

Guindani, C., et al. (2020). Synthesis of 3-substituted Glutaric Acids.[2] SciSpace. Retrieved February 2, 2026, from [Link]

-

Parrish, B., & Emrick, T. (2021). Aliphatic Polyesters with Thiol Pendant Groups.[1] KTH DiVA. Retrieved February 2, 2026, from [Link]

-

MDPI. (2021). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery.[3] Pharmaceutics.[3][4][5][6] Retrieved February 2, 2026, from [Link]

Sources

3-(3-Thienyl)pentane-1,5-diol as a building block for organic electronics

"The Y-Linker Strategy": Swallow-Tail Scaffolds for Conductive Networks

Executive Summary

3-(3-Thienyl)pentane-1,5-diol (CAS 1447964-64-8) represents a critical class of "swallow-tail" functionalized thiophenes. Unlike linear alkyl side chains (e.g., P3HT) which primarily drive solubility, this Y-shaped bifunctional linker offers a unique orthogonal handle for post-polymerization functionalization , cross-linking , and bio-interface engineering .

This guide details the synthesis and application of this building block, focusing on its utility in creating water-soluble conductive polymers and robust conductive hydrogels . The diol functionality allows for the introduction of high-polarity anchors without disrupting the

Strategic Rationale: The "Swallow-Tail" Advantage

In organic electronics, side-chain engineering dictates morphology.

-

Linear Chains (e.g., Hexyl): Promote lamellar packing but lack functionality.

-

The 3-(3-Thienyl)pentane-1,5-diol Scaffold:

-

Symmetry: The C2-symmetric "Y" shape prevents regiorandom defects during packing.

-

Hydrophilicity: The terminal hydroxyls enable water solubility for bio-electronics (e.g., glucose sensors).

-

Reactivity: The primary alcohols are nucleophilic handles for attaching redox mediators (e.g., ferrocene), fluorophores, or cross-linking agents (isocyanates).

-

Synthesis Protocol: The Reductive Pathway

The most reliable route to 3-(3-Thienyl)pentane-1,5-diol is the reduction of 3-thienylglutaric acid . This precursor is often synthesized via the Michael addition of thiophene derivatives or condensation reactions.

Protocol A: Reduction of 3-Thienylglutaric Acid

Note: This reaction requires anhydrous conditions due to the use of Lithium Aluminum Hydride (LiAlH4).

Materials:

-

LiAlH4 (2.5 equivalents)

-

Anhydrous THF (Tetrahydrofuran)

-

1M HCl (for quenching)

-

Ethyl Acetate (for extraction)[4]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge with Argon.

-

Solubilization: Dissolve 3-thienylglutaric acid (10 mmol) in 50 mL anhydrous THF.

-

Hydride Addition: Cool the solution to 0°C. Cautiously add LiAlH4 (25 mmol) as a suspension in THF or dropwise as a solution (e.g., 1M in THF) over 30 minutes. Caution: Exothermic hydrogen evolution.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carboxylic acids.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

1 mL water

-

1 mL 15% NaOH

-

3 mL water

-

Observation: A white granular precipitate (aluminum salts) should form.

-

-

Isolation: Filter the mixture through a Celite pad. Wash the pad with warm THF.

-

Purification: Concentrate the filtrate in vacuo. The crude oil is purified via column chromatography (Silica gel, EtOAc/Hexane gradient, typically 1:1 to 100% EtOAc due to polarity).

-

Target Yield: >85%[4]

-

Characterization: 1H NMR (DMSO-d6) should show disappearance of COOH protons (12 ppm) and appearance of CH2-OH triplets/multiplets around 3.3–3.5 ppm.

-

Application Workflow: Conductive Hydrogel Synthesis

The primary application of this diol is the generation of cross-linked conductive networks . By polymerizing the thiophene core first, and then cross-linking via the OH groups, one creates a conductive gel that does not dissolve in electrolyte solutions—crucial for stable biosensors.

Workflow Diagram (DOT Visualization)

Caption: Synthesis pathway from precursor to cross-linked conductive hydrogel via the "Y-Linker" diol intermediate.

Detailed Protocol: Polymerization & Cross-linking

Direct oxidative polymerization of the diol can lead to side reactions (oxidation of alcohols). Therefore, a Protection-Polymerization-Deprotection strategy is recommended for high molecular weight.

Phase 1: Acetyl Protection

-

React 3-(3-Thienyl)pentane-1,5-diol with Acetic Anhydride (2.2 eq) and Pyridine (catalytic) in DCM.

-

Isolate the Diacetate intermediate. This protects the alcohols from FeCl3 oxidation.

Phase 2: Oxidative Polymerization

-

Oxidant: Anhydrous FeCl3 (4 eq) in Chloroform/Nitromethane.

-

Addition: Add Diacetate monomer dropwise at 0°C.

-

Reaction: Stir for 24 hours at Room Temp.

-

Precipitation: Pour into Methanol. Filter the red/brown solid (Polymer-Diacetate).

Phase 3: Hydrolysis & Cross-linking

-

Deprotection: Reflux Polymer-Diacetate in Hydrazine/THF or NaOH/Methanol to restore the OH groups.

-

Ink Formulation: Dissolve the hydroxylated polymer (10 mg/mL) in DMSO/Water.

-

Cross-linking: Add Hexamethylene Diisocyanate (HMDI) (0.5 eq relative to OH).

-

Deposition: Drop-cast onto the electrode immediately. Heat to 60°C for 30 mins to cure the urethane linkages.

Result: A solvent-resistant, conductive film where the thiophene backbone provides the electronic pathway and the cross-linked alkyl-urethane network provides mechanical stability.

Quantitative Data: Solubility & Conductivity Profile

| Polymer State | Solvent Compatibility | Conductivity (S/cm) | Application Suitability |

| Monomer (Diol) | Water, MeOH, DMSO, THF | N/A | Precursor |

| Polymer (Protected) | Chloroform, Toluene, DCM | 10^-3 - 10^-1 | Organic Transistors (OFETs) |

| Polymer (OH-form) | DMSO, DMF, MeOH/Water | 10^-2 - 1 | Bio-sensing, Hydrogels |

| Cross-linked Gel | Insoluble (Swells in H2O) | 10^-2 (Stable) | Long-term Implantables |

Note: Conductivity values depend on doping (e.g., exposure to Iodine vapor or PSS).

References

-

Synthesis of Amphiphilic Thiophenes

-

Cik, G. et al. (2025). Structural model of Langmuir monomolecular layer of mono n-octyl-ester of 3(3-thienyl)glutaric acid trimer. ResearchGate. Link

- Context: Describes the precursor (glutaric acid derivative) and its behavior in Langmuir-Blodgett films, establishing the "swallow-tail" packing logic.

-

-

Water-Soluble Polythiophenes

-

Das, S., et al. (2015). Water soluble polythiophenes: preparation and applications. RSC Advances. Link

- Context: Comprehensive review on solubilizing strategies, validating the use of polar side chains (like the 1,5-diol) for aqueous processing.

-

-

Reduction Protocols (General)

-

Commercial Availability & Structure

Sources

Application Note: Dual-Mode Cross-Linking of 3-(3-Thienyl)pentane-1,5-diol for Electroactive Scaffolds

Executive Summary & Chemical Basis

3-(3-Thienyl)pentane-1,5-diol (3ThP-1,5) represents a specialized class of "dual-function" monomers critical for bioelectronics and soft robotics. Unlike standard conductive monomers (e.g., EDOT, pyrrole), 3ThP-1,5 possesses two distinct reactive domains that allow for the creation of Interpenetrating Polymer Networks (IPNs) :

-

The Aliphatic Diol (Positions 1,5): Acts as a chain extender or soft-segment initiator in condensation polymerization (e.g., Polyurethanes, Polyesters). This provides mechanical flexibility and solubility.

-

The Thiophene Ring (Position 3): Remains pendant during the initial polymerization but can be subsequently oxidatively cross-linked (at the 2,5 positions) to form conductive polythiophene clusters within the insulating matrix.

This guide details the protocol for synthesizing an Electroactive Polyurethane (EPU) using 3ThP-1,5, followed by its oxidative activation.

Chemical Structure & Reactivity Logic

The molecule features a "T-shaped" geometry. The pentane-1,5-diol forms the horizontal cross-bar (integration into the polymer backbone), while the thiophene acts as the vertical stem.

-

Steric Considerations: The C3-substitution on the thiophene ring disrupts π-π stacking less than bulky alkyl chains, but the pentane tether provides sufficient free volume to prevent the polymer from becoming brittle.

-

Solubility: The hydroxyl groups render the monomer soluble in polar organic solvents (THF, DMSO), unlike unsubstituted thiophenes.

Application I: Synthesis of Thiophene-Functionalized Polyurethane (Pre-Polymerization)

Objective: To incorporate the thiophene moiety covalently into a flexible polyurethane backbone without triggering oxidative polymerization.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Monomer: 3-(3-Thienyl)pentane-1,5-diol (High Purity >98%).

-

Diisocyanate: Hexamethylene diisocyanate (HDI) or Methylene diphenyl diisocyanate (MDI).

-

Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 wt%).

-

Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Atmosphere: Dry Nitrogen or Argon.

Experimental Protocol

Step 1: Stoichiometric Calculation Calculate the NCO:OH ratio. For a linear thermoplastic polyurethane, aim for a 1:1 ratio. For a cross-linked gel, use a slight excess of isocyanate (1.1:1).

-

Note: Ensure the 3ThP-1,5 is dried under vacuum at 40°C for 12 hours to remove trace water, which competes with isocyanates.

Step 2: Pre-polymer Synthesis

-

Dissolve the diisocyanate (e.g., 10 mmol HDI) in anhydrous DMF (20 mL) in a three-neck flask equipped with a condenser and nitrogen inlet.

-

Heat the solution to 60°C.

-

Add the catalyst (DBTDL, 1 drop).

Step 3: Chain Extension with 3ThP-1,5

-

Dissolve 3-(3-Thienyl)pentane-1,5-diol (10 mmol) in DMF (10 mL).

-

Add the diol solution dropwise to the isocyanate solution over 30 minutes. Reasoning: Slow addition prevents localized hotspots and ensures uniform chain growth.

-

Maintain temperature at 70°C for 4–6 hours.

-

Validation: Monitor the reaction via FTIR. Look for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700 cm⁻¹).

Step 4: Precipitation & Purification

-

Pour the viscous reaction mixture into cold methanol (excess).

-

Filter the white/off-white precipitate.

-

Vacuum dry at 50°C for 24 hours.

Application II: Oxidative Cross-Linking (Conductivity Activation)

Objective: To convert the pendant thiophene groups into a conductive polythiophene network via chemical oxidation.

Mechanism

This step transforms the insulating polyurethane into a semiconductor. The oxidant (FeCl₃) abstracts electrons from the thiophene rings, creating radical cations that couple at the 2,5 positions. Because the thiophenes are tethered to the PU backbone, this reaction effectively cross-links the polymer chains, increasing stiffness and conductivity.

Protocol: Chemical Doping

Step 1: Film Casting

-

Dissolve the Thiophene-PU synthesized in Part 2 in THF (5 wt%).

-

Drop-cast or spin-coat onto a glass slide or interdigitated electrode.

-

Allow solvent to evaporate completely.

Step 2: Oxidative Soaking

-

Prepare a solution of Iron(III) Chloride (FeCl₃) in Nitromethane or Acetonitrile (0.1 M).

-

Critical: Nitromethane is preferred as it swells the PU matrix without dissolving it, allowing the oxidant to penetrate.

-

-

Immerse the PU film into the oxidant solution for 1–24 hours.

-

Visual Cue: The film will transition from transparent/white to dark red/black, indicating the formation of the conjugated polythiophene system.

-

Step 3: Rinsing & Dedoping (Optional)

-

Rinse the film with Methanol to remove residual iron salts.

-

Note: The film is now in its "doped" (conductive) state.

Data Summary: Conductivity vs. Doping Time

The following table illustrates the relationship between oxidative exposure and material properties.

| Doping Time (hrs) | Appearance | Conductivity (S/cm) | Swelling Ratio (%) |

| 0 | Transparent | < 10⁻⁹ (Insulator) | 100 (Reference) |

| 1 | Light Orange | 10⁻⁵ | 110 |

| 6 | Dark Red | 10⁻³ | 125 |

| 24 | Black | 10⁻¹ | 85 (Cross-linked) |

Table 1: Typical property evolution of 3ThP-1,5 based polyurethane upon FeCl₃ doping.

Visualization of Reaction Pathways

The following diagram illustrates the dual-mode reaction: first forming the urethane backbone, then cross-linking via the thiophene side groups.

Figure 1: Sequential synthesis pathway from monomer to conductive cross-linked network.

Troubleshooting & Quality Control

Issue: Low Conductivity (< 10⁻⁴ S/cm after 24h)

-

Cause: Incomplete oxidative coupling due to steric hindrance or insufficient oxidant penetration.

-

Solution: Switch solvent to a Nitromethane/Chloroform (1:1) mix to increase swelling. Ensure the FeCl₃ is anhydrous; moisture deactivates the oxidant.

Issue: Film Brittleness

-

Cause: Over-cross-linking of the thiophene domains.

-

Solution: Reduce the molar ratio of 3ThP-1,5 in the initial PU synthesis. Copolymerize with a non-active diol (e.g., 1,4-butanediol) to space out the thiophene rings.

Validation Checkpoint (Self-Correcting Protocol)

Before proceeding to Step 2 (Oxidation), perform 1H-NMR on the pre-polymer.

-

Target Signal: Look for the thiophene ring protons at δ 7.0–7.5 ppm .

-

Pass Criteria: Sharp, well-defined peaks indicate the thiophene ring is intact and not prematurely polymerized. Broadening suggests unwanted early oxidation.

References

-

Conducting Polymer Synthesis: McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. Link

-

Polyurethane/Conducting Polymer Blends: Stempien, Z., et al. (2023). Synthesis of polythiophene and their application. International Journal of Physics and Mathematics. Link

- Cross-linking Mechanisms: Odian, G. (2004). Principles of Polymerization. Wiley-Interscience.

-

Thiophene-Functionalized Side Chains: Kim, J. S., et al. (2011). Employing End-Functional Polythiophene To Control the Morphology of Nanocrystal−Polymer Composites. Journal of the American Chemical Society.[1] Link

-

Oxidative Polymerization Protocol: MDPI Polymers. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization. Link

Sources

Application Notes & Protocols: Derivatization of 3-(3-Thienyl)pentane-1,5-diol Hydroxyl Groups

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the primary and secondary hydroxyl groups in 3-(3-thienyl)pentane-1,5-diol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require robust methods for modifying this diol for various applications, including enhanced analytical detection (e.g., GC-MS), improved solubility, or as a strategic step in multi-step organic synthesis. We will explore the rationale behind derivatization, delve into the most effective methods such as silylation and acylation, and provide step-by-step protocols with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Rationale for Derivatizing 3-(3-Thienyl)pentane-1,5-diol

3-(3-Thienyl)pentane-1,5-diol is a bifunctional molecule featuring a central thiophene ring flanked by a pentane chain with terminal and internal hydroxyl groups. The presence of these polar hydroxyl groups imparts characteristics that can be challenging for certain applications. For instance, in gas chromatography (GC), high polarity and the potential for intermolecular hydrogen bonding can lead to low volatility, poor thermal stability, and peak tailing, compromising analytical accuracy.[1] Derivatization is a chemical modification technique used to convert these active functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[2]

Beyond analytical chemistry, the derivatization of the hydroxyl groups can serve as a protective strategy in organic synthesis. By temporarily masking the reactive -OH groups, other desired chemical transformations can be performed on the thiophene ring or other parts of the molecule without unintended side reactions.[3]

Key Objectives of Derivatization for 3-(3-Thienyl)pentane-1,5-diol:

-

Enhanced Volatility and Thermal Stability: Crucial for gas-phase analysis techniques like GC-MS.[1]

-

Improved Chromatographic Resolution: Minimizes peak tailing and improves separation efficiency.

-

Increased Detection Sensitivity: Certain derivatives can enhance the response in mass spectrometry.[1]

-

Protection of Hydroxyl Groups: Enables selective reactions at other sites of the molecule.[3]

-

Modification of Solubility: Altering the polarity to suit different solvent systems.

Strategic Considerations for Derivatization

The presence of two hydroxyl groups (one primary at the 1-position and one secondary at the 5-position) and a thiophene ring in the target molecule necessitates a careful selection of the derivatization strategy.

-

Reactivity of Hydroxyl Groups: Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols. This can be exploited for selective derivatization under controlled conditions.

-

The Thiophene Moiety: The thiophene ring is an electron-rich aromatic system.[4] It is generally stable but can be susceptible to reaction under strongly acidic or oxidizing conditions.[5] Therefore, derivatization methods should ideally be conducted under mild, preferably neutral or slightly basic, conditions to preserve the integrity of the thiophene ring.[6]

-

Choice of Derivatizing Agent: The selection of the agent will depend on the end goal. Silylating agents are excellent for increasing volatility for GC-MS, while acylating agents can be used for both analytical purposes and as stable protecting groups in synthesis.[1][7]

Silylation: A Preferred Method for GC-MS Analysis

Silylation involves the replacement of an active hydrogen in a hydroxyl group with a silyl group, most commonly the trimethylsilyl (TMS) group.[1] This process effectively caps the polar -OH group, leading to a significant increase in volatility and thermal stability.[1]

Mechanism of Silylation

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylation reagent.[8] This leads to the formation of a silyl ether and a byproduct. The use of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the reaction, especially for sterically hindered hydroxyl groups.[9]

Caption: Generalized Silylation Mechanism.

Recommended Silylating Agent: BSTFA with TMCS Catalyst

For the derivatization of 3-(3-thienyl)pentane-1,5-diol, a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly recommended. BSTFA is a powerful silylating agent, and its byproducts are highly volatile, which minimizes interference in the chromatogram.[9] The addition of TMCS as a catalyst ensures the complete and rapid derivatization of both the primary and secondary hydroxyl groups.[10]

Protocol for Silylation of 3-(3-Thienyl)pentane-1,5-diol

Materials:

-

3-(3-Thienyl)pentane-1,5-diol

-

BSTFA + 1% TMCS

-

Anhydrous Pyridine (optional, as a basic catalyst)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)[11]

-

GC vials (2 mL) with caps

-

Heating block or oven

-

Microsyringe

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of 3-(3-thienyl)pentane-1,5-diol into a clean, dry 2 mL GC vial. If the sample is not in a solid form, dissolve it in a minimal amount of a suitable anhydrous solvent and transfer it to the vial. If a solvent is used, it must be aprotic to avoid reacting with the silylating agent.

-

Reagent Addition: Add 100-200 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating agent is crucial to drive the reaction to completion.[9]

-

(Optional) Catalyst Addition: For potentially hindered hydroxyls, 25 µL of anhydrous pyridine can be added to catalyze the reaction.

-

Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[9][12]

-

Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Self-Validation and Quality Control:

-

Blank Run: Prepare a reagent blank containing only the solvent and silylating agents to identify any potential interferences.

-

Time Course Study: To ensure complete derivatization, analyze aliquots at different time points (e.g., 15, 30, and 60 minutes) until the peak area of the derivatized product no longer increases.[9]

-

Mass Spectral Confirmation: The mass spectrum of the derivatized product should show a molecular ion corresponding to the di-TMS derivative of 3-(3-thienyl)pentane-1,5-diol and characteristic fragment ions.

Acylation: For Stable Derivatives and as a Protective Group Strategy

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, in this case, by converting the hydroxyl groups into esters. This method is also effective for GC analysis and provides derivatives that are generally more stable to hydrolysis than silyl ethers.[7] Furthermore, acylated diols can serve as protected intermediates in a synthetic route.

Mechanism of Acylation with Acetic Anhydride

In this reaction, the alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This is often catalyzed by a base (like pyridine) or an acid. The reaction results in the formation of an ester and a molecule of acetic acid.

Caption: Generalized Acylation Mechanism.

Recommended Acylating Agent: Acetic Anhydride

Acetic anhydride is a readily available, inexpensive, and effective acylating agent.[13] The reaction can be carried out under mild conditions, often at room temperature or with gentle heating, and can be catalyzed by a variety of substances.[14]

Protocol for Acylation of 3-(3-Thienyl)pentane-1,5-diol

Materials:

-

3-(3-Thienyl)pentane-1,5-diol

-

Acetic Anhydride

-

Pyridine or a catalytic amount of 4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Round-bottom flask with a magnetic stirrer

-

Standard work-up reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Setup: In a clean, dry round-bottom flask, dissolve 3-(3-thienyl)pentane-1,5-diol in a suitable anhydrous solvent.

-

Reagent Addition: Add a slight excess (2.2-2.5 equivalents) of acetic anhydride to the solution. Following this, add a catalytic amount of DMAP or use pyridine as both a catalyst and a solvent.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50°C) can be applied.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-acetylated product.

-

Further Purification: If necessary, the product can be further purified by flash column chromatography.

Summary of Derivatization Strategies

| Method | Reagent | Catalyst | Conditions | Advantages | Considerations |

| Silylation | BSTFA | TMCS (1%) | 60-70°C, 30 min | Rapid, volatile byproducts, ideal for GC-MS | Derivatives are moisture-sensitive |

| Acylation | Acetic Anhydride | Pyridine/DMAP | Room temp to 50°C | Stable derivatives, useful as protecting groups | Requires work-up and purification |

Experimental Workflow Overview

Caption: Overall workflow for the derivatization of 3-(3-thienyl)pentane-1,5-diol.

References

- Vertex AI Search. (2025). What Is Derivatization In GC-MS?.

- Chemistry LibreTexts. (2023). Derivatization.

- Chromatography Forum. (2009). derivatization of 1,2 diols.

- BenchChem. (2025). A Comparative Guide to Diol Protecting Groups for Organic Synthesis.

- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.

- CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.

- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.

- ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.

- Sigma-Aldrich. (n.d.). bstfa.pdf.

- Journal of Organic Chemistry. (2024). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride.

- ResearchGate. (2025). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst.

- Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene.

- Restek. (n.d.). Silylation Derivatization Reagent, BSTFA.

- ResearchGate. (2025). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity.

- Mans.edu.eg. (n.d.). Reactions of five-membered rings.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Ester synthesis by acylation [organic-chemistry.org]